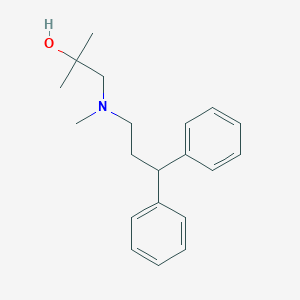

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Description

The exact mass of the compound 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWDISMNBYOLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445859 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100442-33-9 | |

| Record name | 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100442-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (Levomethadyl Acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, commonly known as levomethadyl acetate (LAAM). LAAM is a long-acting synthetic opioid agonist that has been used in the management of opioid dependence. Its unique pharmacological profile is largely attributable to its extensive first-pass metabolism into two active metabolites, nor-LAAM and dinor-LAAM. This document details the pharmacodynamics and pharmacokinetics of LAAM and its metabolites, focusing on their interactions with opioid receptors. Quantitative data on receptor binding affinities and functional potencies are presented, along with detailed methodologies for the key experiments used to determine these parameters. Signaling pathways and metabolic processes are illustrated to provide a clear understanding of the compound's core mechanism of action.

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist structurally similar to methadone, is recognized for its extended duration of action, which allows for a less frequent dosing schedule (e.g., three times a week) in the treatment of opioid dependence compared to daily methadone administration.[1][2] The prolonged therapeutic effect of LAAM is not primarily due to the parent compound itself, but rather the combined action of its two major, more potent, N-demethylated metabolites: nor-LAAM and dinor-LAAM.[1][2][3] Understanding the intricate interplay between LAAM and its active metabolites at the molecular level is crucial for a comprehensive grasp of its clinical efficacy and potential for adverse effects. This guide will delve into the core mechanism of action, from receptor interaction to downstream signaling and metabolic fate.

Pharmacodynamics: Interaction with Opioid Receptors

The pharmacological effects of LAAM and its metabolites are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for these compounds is the µ-opioid receptor (MOR), which is responsible for their analgesic and euphoric effects, as well as side effects like respiratory depression.[4]

Receptor Binding Affinities

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Radioligand binding assays are the standard method for determining these values. As the data below indicates, the metabolite nor-LAAM exhibits a substantially higher affinity for the µ-opioid receptor compared to the parent compound, LAAM. Data for dinor-LAAM at the µ-opioid receptor and for all three compounds at the delta (δ) and kappa (κ) opioid receptors are limited in publicly available literature.

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| Levomethadyl Acetate (LAAM) | µ-opioid receptor | 740[5] |

| nor-LAAM | µ-opioid receptor | 5.6[5] |

| dinor-LAAM | µ-opioid receptor | Data not available |

| Levomethadyl Acetate (LAAM) | δ-opioid receptor | Data not available |

| nor-LAAM | δ-opioid receptor | Data not available |

| dinor-LAAM | δ-opioid receptor | Data not available |

| Levomethadyl Acetate (LAAM) | κ-opioid receptor | Data not available |

| nor-LAAM | κ-opioid receptor | Data not available |

| dinor-LAAM | κ-opioid receptor | Data not available |

Functional Potency

Beyond binding, the functional activity of a compound as an agonist is determined by its ability to activate the receptor and initiate a downstream signaling cascade. This is often measured in vitro using assays such as the [³⁵S]GTPγS binding assay, which quantifies the activation of G-proteins. The potency is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The available data clearly demonstrates that nor-LAAM is significantly more potent at the µ-opioid receptor than LAAM. Functional potency data for dinor-LAAM is currently limited.

| Compound | Receptor | Functional Potency (IC50) [nM] |

| Levomethadyl Acetate (LAAM) | µ-opioid receptor | 100,000[5] |

| nor-LAAM | µ-opioid receptor | 1.2[5] |

| dinor-LAAM | µ-opioid receptor | Data not available |

Signaling Pathways

Upon binding of LAAM or its active metabolites to the µ-opioid receptor, a conformational change in the receptor is induced, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gi/o subtype). This activation initiates a cascade of intracellular events that ultimately produce the physiological effects of the opioid.

Caption: µ-Opioid receptor signaling cascade initiated by LAAM and its metabolites.

The key downstream effects of µ-opioid receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.

Together, these actions result in a decrease in neuronal excitability and a reduction in the release of neurotransmitters, which underlies the analgesic and other central nervous system effects of opioids.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The long duration of action of LAAM is a direct consequence of its pharmacokinetic profile, particularly its metabolism into active compounds with long half-lives.

Absorption and Distribution

LAAM is rapidly absorbed following oral administration, with plasma levels detectable within 15 to 30 minutes.[1] It undergoes extensive first-pass metabolism in the liver.[1] LAAM and its metabolites are widely distributed throughout the body.

Metabolism

The primary metabolic pathway for LAAM is sequential N-demethylation, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1] LAAM is first demethylated to nor-LAAM, which is subsequently demethylated to dinor-LAAM.[1] Both of these metabolites are pharmacologically active opioid agonists.[1][2]

References

An In-depth Technical Guide on 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a key intermediate in the synthesis of the calcium channel blocker Lercanidipine, possesses distinct physicochemical characteristics that are crucial for its handling, synthesis, and purification.[1][] These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | [1][3] |

| Synonyms | 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E | [1][4] |

| CAS Number | 100442-33-9 | [1][3] |

| Molecular Formula | C20H27NO | [1][] |

| Molecular Weight | 297.43 g/mol | [] |

| Appearance | Colourless to pale yellow oily matter | [1][4] |

| Boiling Point | 145°C at 0.2 mmHg | [3][5] |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][] |

| pKa | 14.90 ± 0.29 (Predicted) | [6] |

| Storage | Store at 2-8 °C | [1][] |

Synthesis and Experimental Protocols

The primary application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is as a crucial building block in the synthesis of Lercanidipine.[][7] The synthesis of Lercanidipine involves the esterification of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol.

A general experimental protocol for this synthesis, as described in patent literature, is as follows:

-

Activation of the Carboxylic Acid: 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a halogenating agent like thionyl chloride in an aprotic solvent at a reduced temperature (-10°C to -5°C).[8]

-

Esterification Reaction: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is dissolved in an aprotic solvent such as methylene chloride.[8] A base, for instance, triethylamine, is added to the solution to neutralize the hydrogen chloride that will be formed during the reaction.[8] The solution containing the activated carboxylic acid is then added to this mixture under a nitrogen atmosphere at a controlled temperature (10-15°C).[8]

-

Reaction Monitoring and Work-up: The reaction is stirred and monitored for completion. Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and by-products.

-

Isolation and Purification: The final product, Lercanidipine, is then isolated and purified, often through crystallization, to yield the desired high-purity active pharmaceutical ingredient.

Below is a graphical representation of the synthesis workflow.

Caption: Workflow for the synthesis of Lercanidipine.

Biological Significance and Mechanism of Action

While 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol itself is not known to possess direct pharmacological activity, its significance lies in its role as a precursor to Lercanidipine, a potent L-type calcium channel blocker.[] Lercanidipine is widely used in the treatment of hypertension.

The mechanism of action of Lercanidipine involves the inhibition of the influx of extracellular calcium ions through the L-type calcium channels in the membranes of vascular smooth muscle cells. This inhibition leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.

The signaling pathway for Lercanidipine's action is depicted below.

Caption: Signaling pathway of Lercanidipine's antihypertensive effect.

References

- 1. 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | C20H27NO | CID 10851563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | 100442-33-9 [amp.chemicalbook.com]

- 6. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scbt.com [scbt.com]

- 8. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]

Technical Guide: Solubility Profile of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (CAS No. 100442-33-9) is a tertiary amine that serves as a key intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] The physicochemical properties of pharmaceutical intermediates are of critical importance as they influence the efficiency of synthesis, purification, and formulation of the final active pharmaceutical ingredient (API). Solubility, in particular, is a fundamental parameter that dictates solvent selection for reactions, crystallization processes, and analytical method development.

This document provides a technical overview of the known solubility characteristics of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in various organic solvents. It also details standardized experimental protocols for solubility determination and presents a logical workflow illustrating the significance of solubility in the broader context of pharmaceutical development.

Physicochemical Properties

-

Molecular Formula: C₂₀H₂₇NO[3]

-

Molecular Weight: 297.43 g/mol [3]

-

Appearance: Colorless to Pale Yellow Oil or Slightly Brown Liquid[3][4]

-

Boiling Point: 145°C at 0.2 mmHg[5]

Solubility Data

Quantitative solubility data for this specific intermediate is not extensively published. However, qualitative assessments are available and summarized in the table below. The compound's diphenylpropyl group contributes to its lipophilicity, while the hydroxyl and amino groups provide sites for hydrogen bonding, resulting in a mixed polarity profile.

| Solvent | Solubility Type | Reported Solubility | Citation(s) |

| Water | Aqueous | Almost Insoluble | [6] |

| Ethanol | Polar Protic | Soluble | [6] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [6] |

| Methanol | Polar Protic | Slightly Soluble | [3][5] |

| Chloroform | Non-polar | Slightly Soluble | [3][5] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise formulation and process development, quantitative determination via the experimental protocols outlined below is essential.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[7][8]

Methodology: Equilibrium Solubility Determination by Shake-Flask Method

1. Objective: To determine the maximum concentration of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol that dissolves in a specific solvent at a defined temperature to reach equilibrium.

2. Materials and Equipment:

-

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (solid form)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

3. Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL).[8] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9] Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[8][10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter.[8][11] Alternatively, centrifugation can be used to pellet the excess solid before carefully collecting the supernatant.[12]

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solution (from step 3) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.[9]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Visualization of Logical Workflows

A. Experimental Workflow for Solubility Determination

The following diagram illustrates the standard workflow for the shake-flask method described above.

References

- 1. KR100638171B1 - Method for preparing 2, N-dimethyl-N- (3,3-diphenylpropyl) -1-amino-2-propanol - Google Patents [patents.google.com]

- 2. indiamart.com [indiamart.com]

- 3. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. enamine.net [enamine.net]

In-Depth Technical Guide: Structural Elucidation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol (CAS 100442-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol, a key intermediate and designated impurity (Lercanidipine EP Impurity E) in the synthesis of the antihypertensive drug, Lercanidipine.[1][2][3] This document collates available spectroscopic data and outlines the experimental methodologies crucial for its characterization. The structural confirmation is paramount for quality control and regulatory compliance in the pharmaceutical industry.

Chemical Identity and Physical Properties

1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is a tertiary amine and alcohol.[4] Its chemical structure and basic properties are summarized below.

| Property | Value |

| CAS Number | 100442-33-9[4][5] |

| IUPAC Name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol[6] |

| Synonyms | 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E[2][5] |

| Molecular Formula | C₂₀H₂₇NO[6][7] |

| Molecular Weight | 297.43 g/mol [6][7] |

| Appearance | White to off-white solid or light yellow to yellow to orange clear liquid.[4] |

| Solubility | Soluble in organic solvents.[4] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. While complete raw data is not always publicly available, reference standards are typically accompanied by a comprehensive Certificate of Analysis (CoA) detailing this information.[6][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. The following table summarizes the reported chemical shifts for the protons of the title compound.

Table 1: ¹H-NMR Spectral Data of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.8 - 9.4 | bb | 1H | -OH |

| 9.5 | bs | 1H | Amine Salt (if present) |

| 8.30 - 8.05 | m | 2H | Aromatic protons |

| 7.85 - 7.60 | m | 2H | Aromatic protons |

| 7.55 - 7.20 | m | 10H | Aromatic protons |

| 5.05 | s | 1H | Methine proton (-CH) |

| 4.15 - 3.35 | m | 6H | Methylene protons (-CH₂-) adjacent to N and CH |

| 3.20 - 2.15 | m | 13H | Methylene protons (-CH₂-) and Methyl protons (-NCH₃) |

| 2.6 | s | 3H | Methyl protons (-NCH₃) |

| 1.50 | s | 6H | Methyl protons (-C(CH₃)₂) |

Data obtained from a commercial supplier in DMSO-d6 at 400 MHz.[9] (bb: broad singlet, bs: broad singlet, m: multiplet, s: singlet)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. While specific peak assignments are not publicly available, commercial suppliers of the reference standard confirm that this data is generated for structural confirmation.[6][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The expected molecular ion peak would correspond to the molecular weight of the compound.

Table 2: Mass Spectrometry Data of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

| Parameter | Value |

| Molecular Ion [M]⁺ | 297.2093 (calculated) |

This value is based on the exact mass of the molecular formula C₂₀H₂₇NO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3080-3010 | C-H stretch (aromatic) |

| 2975-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1260-1000 | C-N stretch (amine) and C-O stretch (alcohol) |

| 760-700 and 700-650 | C-H out-of-plane bend (monosubstituted benzene rings) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. However, the following are general methodologies typically employed for the structural elucidation of organic compounds.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[6]

-

¹H-NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

-

¹³C-NMR Acquisition: Proton-decoupled pulse sequences are used to obtain the carbon spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The mass-to-charge ratio of the ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight).

FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Synthesis and Logical Relationships

1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is a key intermediate in the synthesis of Lercanidipine. The following diagram illustrates its position in the synthetic pathway.

Caption: Synthetic pathway leading to Lercanidipine.

Experimental Workflow for Purity Analysis

The purity of 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methyl-2-propanol is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 100442-33-9: 1-[(3,3-Diphenylpropyl)methylamino]-2-met… [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2-Methyl-1-[N-methyl-N-(3,3-diphenylpropyl)amino]propan-2-ol | CAS Number 100442-33-9 [klivon.com]

- 7. chemscene.com [chemscene.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | Amines | Ambeed.com [ambeed.com]

- 10. dev.klivon.com [dev.klivon.com]

An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral characterization of Lercanidipine Impurity E, a known related substance of the antihypertensive drug Lercanidipine. Due to the proprietary nature of reference standards, specific spectral data for Lercanidipine Impurity E is not publicly available. However, this document offers detailed experimental protocols for acquiring the necessary data and structured templates for its presentation, empowering researchers to conduct a thorough analysis upon obtaining a reference standard.

Lercanidipine Impurity E is chemically identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol. Its unique structure, lacking the dihydropyridine ring characteristic of the active pharmaceutical ingredient, makes its spectral characterization crucial for identification and quantification in drug substance and product.

Chemical Information:

-

IUPAC Name: 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol

-

CAS Number: 100442-33-9

-

Molecular Formula: C₂₀H₂₇NO

-

Molecular Weight: 297.43 g/mol

Data Presentation

The following tables are structured to enable a clear and comparative presentation of quantitative spectral data for Lercanidipine Impurity E. These should be populated with experimental data upon analysis of a certified reference standard.

Table 1: Mass Spectrometry Data

| Parameter | Observed Value | Comments |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| Mass Analyzer | Q-TOF/Orbitrap | Specify the type of mass analyzer used |

| [M+H]⁺ (Calculated) | 298.2165 | C₂₀H₂₈NO⁺ |

| [M+H]⁺ (Observed) | To be filled with experimental data | |

| Mass Error (ppm) | To be filled with experimental data | |

| Major Fragmentation Ions | To be filled with experimental data |

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment of Functional Group |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality spectral data for the structural elucidation and characterization of Lercanidipine Impurity E.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern for elemental composition confirmation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of Lercanidipine Impurity E reference standard.

-

Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumental Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the protonated molecular ion.

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the protonated molecular ion [M+H]⁺.

-

Calculate the mass error in parts per million (ppm).

-

Propose the elemental composition based on the accurate mass.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure of the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of Lercanidipine Impurity E reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16 - 64

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 - 4096

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width: 0 to 200 ppm

-

-

Data Analysis:

-

Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

For ¹H NMR, integrate the signals, determine their multiplicity, and measure the coupling constants.

-

Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of Lercanidipine Impurity E. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation:

-

Use the Attenuated Total Reflectance (ATR) technique for solid samples.

-

Place a small amount of the Lercanidipine Impurity E reference standard directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Instrumental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32

-

-

Data Analysis:

-

Identify the characteristic absorption bands.

-

Assign the observed bands to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-N stretch, aromatic C=C stretch).

-

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and characterization of Lercanidipine Impurity E.

Biological Activity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol: An Overview of Available Data

To the valued research community, scientists, and drug development professionals,

This document addresses the biological activity of the chemical compound 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Following a comprehensive review of the available scientific literature, it is important to note that this compound is overwhelmingly documented as a key chemical intermediate in the synthesis of the antihypertensive drug, Lercanidipine .[1][2][3][4]

There is a significant lack of publicly available data concerning the inherent biological activity, pharmacological properties, or mechanism of action of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol itself. The primary focus of existing research and patent literature is on its role and utility in the manufacturing process of Lercanidipine.[1][4]

Current State of Knowledge

The available information on 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is predominantly centered on its chemical properties and synthesis. It is described as an organic compound with the molecular formula C20H27NO.[5][6] Its preparation is a crucial step in the multi-step synthesis of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1][7][8][9]

Despite a thorough search for in vitro and in vivo studies, quantitative pharmacological data such as binding affinities (Ki, IC50), efficacy (EC50), or specific receptor interactions for 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol could not be located in the public domain. Consequently, the core requirements for a detailed technical guide on its biological activity, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.

Lercanidipine: The End-Product's Biological Activity

While the intermediate itself is not characterized biologically, its end-product, Lercanidipine, is a well-studied therapeutic agent. Lercanidipine functions by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[7] Its pharmacological action is highly stereoselective, with the (S)-enantiomer being significantly more potent.[1] The metabolism of Lercanidipine is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4.[9][10]

Future Directions

The absence of data on the biological activity of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol does not preclude the possibility of such activity. However, based on the current body of scientific literature, its primary and currently recognized role is that of a synthetic precursor.

Should future research be undertaken to characterize the pharmacological profile of this intermediate, key areas of investigation could include:

-

Receptor Screening: Broad screening against a panel of common biological targets to identify any potential interactions.

-

In Vitro Functional Assays: Cellular assays to determine any agonist or antagonist activity at identified targets.

-

In Vivo Studies: Animal models to assess any systemic effects or potential toxicity.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-1-[N-methyl-N-(3,3-diphenylpropyl)amino]propan-2-ol | CAS Number 100442-33-9 [klivon.com]

- 3. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. KR100638171B1 - Method for preparing 2, N-dimethyl-N- (3,3-diphenylpropyl) -1-amino-2-propanol - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | 100442-33-9 [chemicalbook.com]

- 7. Lercanidipine - Wikipedia [en.wikipedia.org]

- 8. Lercanidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lercanidipine hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]

- 10. C08CA13 - Lercanidipine [drugsporphyria.net]

synthesis pathway of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

An in-depth technical guide on the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol is presented for researchers, scientists, and drug development professionals. This document outlines a plausible and chemically robust synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol can be achieved through a multi-step process. The core strategy involves the preparation of a key intermediate, N-methyl-3,3-diphenylpropylamine, followed by its reaction with an epoxide to introduce the 2-hydroxy-2-methylpropyl group. This approach is adapted from established methods for the synthesis of related N,N-disubstituted amino alcohols.

The overall synthesis is divided into two main stages:

-

Stage 1: Synthesis of the intermediate N-methyl-3,3-diphenylpropylamine.

-

Stage 2: Alkylation of the intermediate amine with 1,2-epoxy-2-methylpropane to yield the final product.

Stage 1: Synthesis of N-methyl-3,3-diphenylpropylamine

This stage involves the reductive amination of 3,3-diphenylpropanal with methylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3,3-diphenylpropanal (1 equivalent) in methanol (MeOH), aqueous methylamine (CH₃NH₂, 40% solution, 1.2 equivalents) is added. The mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Workup and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The methanol is then removed under reduced pressure. The residue is partitioned between water and dichloromethane (DCM). The aqueous layer is extracted twice more with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product, N-methyl-3,3-diphenylpropylamine, is purified by column chromatography on silica gel.

Quantitative Data: Stage 1

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 3,3-Diphenylpropanal | 210.27 | 1.0 | 21.0 g |

| Methylamine (40% in H₂O) | 31.06 | 1.2 | 9.3 mL |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 5.7 g |

| Methanol (Solvent) | - | - | 200 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield |

| N-methyl-3,3-diphenylpropylamine | 225.33 | 22.5 g | 19.1 g (85%) |

Stage 2: Synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

This final stage involves the nucleophilic attack of the secondary amine synthesized in Stage 1 on an epoxide.

Experimental Protocol: Epoxide Ring-Opening

-

Reaction Setup: A solution of N-methyl-3,3-diphenylpropylamine (1 equivalent) and 1,2-epoxy-2-methylpropane (isobutylene oxide, 1.1 equivalents) in ethanol (EtOH) is prepared in a sealed pressure vessel.

-

Reaction Conditions: The vessel is sealed, and the mixture is heated to 80°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with water to remove any unreacted epoxide and ethanol.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The final product, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, is obtained as a viscous oil and can be further purified by vacuum distillation or crystallization of a salt form (e.g., hydrochloride).

Quantitative Data: Stage 2

| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| N-methyl-3,3-diphenylpropylamine | 225.33 | 1.0 | 10.0 g |

| 1,2-Epoxy-2-methylpropane | 72.11 | 1.1 | 3.5 g |

| Ethanol (Solvent) | - | - | 50 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield |

| 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | 297.44 | 13.2 g | 10.2 g (77%) |

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the two-stage synthesis process.

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol molecular weight and formula

An In-Depth Technical Guide on 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

This guide provides essential physicochemical data for 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a structured format for clarity and ease of comparison.

Physicochemical Data

The fundamental molecular properties of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol are summarized below. These values are critical for experimental design, analytical method development, and regulatory submissions.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₂₇NO | [1][2][3][4] |

| Molecular Weight | 297.44 g/mol | [1] |

| IUPAC Name | 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | [2][3] |

| CAS Number | 100442-33-9 | [1][2][3][4] |

Structural and Identifier Information

A logical diagram illustrating the relationship between the compound's name and its primary identifiers is provided below. This visualization helps in quickly associating the chemical name with its corresponding molecular formula and weight.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol typically involve the following standard methodologies, which are widely cited in chemical literature.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the accurate molecular mass of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is the preferred method.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like the target compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form gaseous ions.

-

Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is measured, and the molecular weight of the neutral molecule is calculated.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the empirical formula and confirm the molecular formula.

-

Methodology: Combustion analysis is the standard technique.

-

Sample Preparation: A precisely weighed amount of the pure compound is required.

-

Combustion: The sample is combusted in a furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides.

-

Detection: The amounts of CO₂, H₂O, and N₂ produced are accurately measured using various detection methods (e.g., thermal conductivity or infrared absorption).

-

Calculation: The mass percentages of Carbon, Hydrogen, and Nitrogen in the sample are calculated from the masses of the combustion products. These percentages are then used to determine the empirical formula. The molecular formula is subsequently confirmed by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

-

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | C20H27NO | CID 10851563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-[N-methyl-N-(3,3-diphenylpropyl)amino]propan-2-ol | CAS Number 100442-33-9 [klivon.com]

- 4. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | 100442-33-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lercanidipine

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed protocol for the synthesis of Lercanidipine hydrochloride, focusing on a common and efficient method involving the coupling of a dihydropyridine carboxylic acid intermediate with a specific amino alcohol side chain. This route, often referred to as the acid chloride route, is favored for its scalability and cleaner reaction profile compared to the traditional one-pot Hantzsch synthesis.[1][2][3]

Reaction Scheme Overview

The synthesis of Lercanidipine hydrochloride can be broadly divided into two main stages:

-

Synthesis of the Dihydropyridine Core: Preparation of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This intermediate is a pivotal compound in the synthesis of Lercanidipine.[4]

-

Coupling and Salt Formation: Esterification of the dihydropyridine core with the amino alcohol side chain, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, followed by conversion to the hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of Lercanidipine via the Acid Chloride Route

This protocol details the esterification of the pre-synthesized dihydropyridine core with the amino alcohol side chain.

Materials:

-

2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Triethylamine

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Brine solution

-

Water

Procedure:

Step 1: Formation of the Acid Chloride [1][5]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 1 equivalent of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the suspension to between -10°C and 0°C using an ice-salt bath or a cryocooler.

-

Slowly add 1.1 to 1.5 equivalents of thionyl chloride dropwise, ensuring the temperature remains below 0°C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The completion of the reaction is often indicated by the dissolution of the starting carboxylic acid.

-

In a separate flask, dissolve 1 equivalent of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in dichloromethane.

-

Cool the solution of the acid chloride from Step 1 to between -10°C and 0°C.

-

Slowly add the solution of the amino alcohol to the acid chloride solution dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Isolation of Lercanidipine Free Base [1]

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Lercanidipine free base.

Step 4: Formation of Lercanidipine Hydrochloride [1][6]

-

Dissolve the crude Lercanidipine free base in a suitable solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[1][6]

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 2N HCl in diethyl ether) dropwise with stirring.[6]

-

The Lercanidipine hydrochloride will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., MTBE), and dry under vacuum to yield Lercanidipine hydrochloride.[1][6]

Data Presentation

The following table summarizes key quantitative data for the synthesis of Lercanidipine hydrochloride.

| Parameter | Value | Reference |

| Yield (Hydrochloride Salt) | 90-95% | [6] |

| Purity (HPLC) | >99.5% | [5][6] |

| Melting Point (Hydrochloride Hemihydrate) | 118-122 °C | [6] |

| Melting Point (Anhydrous Hydrochloride) | 185-190 °C | [2] |

| Reaction Temperature (Acid Chloride Formation) | -10°C to 0°C | [1] |

| Reaction Temperature (Esterification) | -10°C to 0°C | [1] |

Visualizations

Logical Workflow for Lercanidipine Synthesis

The following diagram illustrates the overall workflow for the synthesis of Lercanidipine hydrochloride via the acid chloride route.

Caption: Workflow for Lercanidipine Synthesis.

Signaling Pathway (Mechanism of Action)

Lercanidipine functions by blocking the influx of calcium (Ca²⁺) ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

Caption: Mechanism of Action of Lercanidipine.

References

- 1. benchchem.com [benchchem.com]

- 2. WO1996035668A1 - A process for the preparation of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 3. SK151497A3 - A process for the preparation of lercanidipine hydrochloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]

- 6. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, with CAS number 100442-33-9, is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of Lercanidipine.[1][][3] Lercanidipine is a dihydropyridine calcium channel blocker used as an antihypertensive medication.[] The compound is also identified as Lercanidipine EP Impurity E.[] Contrary to the topic of this note, extensive literature searches have not revealed evidence of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol being used as a catalyst in hydrogenation reactions. Its primary application lies in its role as a building block in multi-step pharmaceutical manufacturing processes.

This document will first clarify the established role of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in chemical synthesis and then provide a general overview of common catalysts and protocols in the field of asymmetric hydrogenation, which is a critical technology in modern drug development.[4][5]

Part 1: The Role of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 100442-33-9[1] |

| Molecular Formula | C₂₀H₂₇NO[1] |

| Molecular Weight | 297.43 g/mol [] |

| Appearance | Colorless to pale yellow oily matter[] |

| Synonyms | 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine EP Impurity E[] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[] |

Application in Lercanidipine Synthesis:

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol serves as a crucial precursor in the synthesis of Lercanidipine. The general synthetic route involves the reaction of this amino alcohol intermediate with another key fragment to construct the final dihydropyridine ring system of the Lercanidipine molecule. The process highlights the importance of this compound in providing the necessary structural moiety for the final active pharmaceutical ingredient (API).

Caption: Synthetic pathway of Lercanidipine.

Part 2: Asymmetric Hydrogenation in Drug Development - A General Overview

While 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is not itself a catalyst, asymmetric hydrogenation is a vital technique for producing chiral molecules like many modern pharmaceuticals.[5] This process involves the addition of two hydrogen atoms to a prochiral substrate, such as a ketone, imine, or olefin, to create a chiral product with high enantiomeric excess (ee).[6] The success of this reaction hinges on the use of a chiral catalyst.

Common Classes of Catalysts for Asymmetric Hydrogenation:

-

Transition Metal Catalysts: Complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are widely used.[5][7] Ligands such as BINAP and DuanPhos are notable examples that have demonstrated high efficiency and enantioselectivity in industrial applications.[5]

-

Frustrated Lewis Pairs (FLPs): A more recent, metal-free approach involves the use of sterically hindered Lewis acids and bases that do not form a classical adduct.[4][8] These FLPs can activate dihydrogen and facilitate its addition to unsaturated substrates.[4]

General Experimental Protocol for Asymmetric Hydrogenation of a Prochiral Ketone:

The following is a generalized protocol and should be optimized for specific substrates and catalysts.

Materials:

-

Prochiral ketone (substrate)

-

Chiral catalyst (e.g., [Rh(COD)Cl]₂ with a chiral diphosphine ligand)

-

Solvent (e.g., methanol, ethanol, or dichloromethane, degassed)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., argon or nitrogen)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the catalyst precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand are dissolved in a small amount of degassed solvent. The mixture is stirred for a specified time to allow for the formation of the active catalyst complex.

-

Reaction Setup: The substrate is dissolved in the bulk of the degassed solvent and charged into the reactor. The pre-formed catalyst solution is then transferred to the reactor via cannula.

-

Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C).

-

Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by techniques such as TLC, GC, or HPLC.

-

Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography, crystallization, or distillation. The enantiomeric excess (ee) of the chiral alcohol product is determined using chiral HPLC or GC.

Caption: Experimental workflow for asymmetric hydrogenation.

Data Presentation for a Typical Asymmetric Hydrogenation:

The following table illustrates how data from asymmetric hydrogenation experiments are typically presented. This is example data for a hypothetical reaction and not for the title compound.

| Entry | Catalyst (mol%) | Ligand | Substrate | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | 0.5 | BINAP | Acetophenone | MeOH | 20 | 30 | 12 | >99 | 98 |

| 2 | 0.5 | DuanPhos | Acetophenone | EtOH | 20 | 30 | 10 | >99 | 99 |

| 3 | 0.1 | BINAP | Propiophenone | MeOH | 50 | 40 | 24 | 95 | 96 |

Conclusion

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a well-characterized intermediate in the synthesis of the pharmaceutical agent Lercanidipine. There is currently no scientific literature to support its use as a catalyst for hydrogenation. Researchers interested in hydrogenation catalysis, particularly for asymmetric synthesis in drug development, should focus on established catalyst systems, such as those based on transition metals with chiral ligands or metal-free frustrated Lewis pairs. The protocols and data presentation formats provided serve as a general guide for conducting and reporting such catalytic experiments.

References

- 1. scbt.com [scbt.com]

- 3. 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

Application Notes and Protocols for CAS 100442-33-9 in Organic Synthesis

Compound: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol CAS Number: 100442-33-9 Molecular Formula: C₂₀H₂₇NO Molecular Weight: 297.43 g/mol Synonyms: 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, Lercanidipine Impurity E

Introduction

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a key intermediate primarily utilized in the pharmaceutical industry for the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[] Its chemical structure, featuring a tertiary amine and a tertiary alcohol, makes it a versatile building block in organic synthesis. This document provides detailed application notes and protocols for its use, focusing on the synthesis of Lercanidipine.

Primary Application: Synthesis of Lercanidipine

The most prominent application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is its role as a crucial precursor in the final esterification step to produce Lercanidipine. The synthesis involves the coupling of this amino alcohol intermediate with a dihydropyridine carboxylic acid derivative.

General Reaction Scheme:

The synthesis of Lercanidipine from 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol generally proceeds via the formation of an ester linkage with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid or its activated derivatives.

Caption: Synthesis of Lercanidipine.

Experimental Protocols

Two main strategies for the synthesis of Lercanidipine using 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol have been reported in patent literature.

Protocol 1: Direct Esterification with Acid Chloride

This protocol involves the direct reaction of the amino alcohol with the pre-formed acid chloride of the dihydropyridine moiety.

Experimental Workflow:

Caption: Workflow for Direct Esterification.

Detailed Methodology:

-

Preparation of the Acid Chloride: In a suitable reactor, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is reacted with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) in an aprotic solvent (e.g., dichloromethane) to form the corresponding acid chloride.

-

Esterification Reaction: In a separate reactor, dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in an aprotic solvent such as dichloromethane.

-

Cool the solution to a temperature between -10°C and 0°C.

-

Slowly add the previously prepared solution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride to the cooled amino alcohol solution.

-

The reaction mixture is stirred at this temperature for a specified period to allow for the completion of the esterification.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the Lercanidipine free base is isolated. This is often followed by conversion to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Quantitative Data:

| Parameter | Value | Reference |

| Purity (Lercanidipine HCl) | >99.5% | Patent Literature |

| Overall Yield | High | Patent Literature |

Protocol 2: Silylation Followed by Esterification

This alternative protocol involves the protection of the hydroxyl group of the amino alcohol as a silyl ether before the esterification reaction. This can improve the reaction's efficiency and reduce side products.

Experimental Workflow:

Caption: Workflow for Silylation-Esterification.

Detailed Methodology:

-

Silylation: Dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in a suitable solvent like dichloromethane.

-

Add a base, such as triethylamine.

-

Cool the mixture and slowly add a silylating agent, for example, trimethylsilyl chloride (TMSCl).

-

Stir the reaction mixture to allow for the formation of the silyl ether.

-

Esterification: In a separate vessel, prepare the 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride as described in Protocol 1.

-

Add the solution of the silylated amino alcohol to the acid chloride solution at a controlled low temperature.

-

Deprotection and Isolation: After the esterification is complete, the silyl protecting group is removed during the aqueous work-up. The final Lercanidipine product is then isolated and purified.

Quantitative Data:

| Parameter | Value | Reference |

| Intermediate Purity | Not specified | Patent Literature |

| Final Product Yield | High | Patent Literature |

Other Potential Applications in Organic Synthesis

While the primary application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is in the synthesis of Lercanidipine, its structure suggests potential for other synthetic transformations. However, detailed protocols for the following applications are not extensively documented in publicly available literature.

-

Catalysis: There are suggestions that this compound could act as a catalyst in reactions such as hydrogenation and reduction deoxygenation, likely owing to the tertiary amine functionality.[2]

-

Synthesis of Other Molecules: It has been mentioned as a starting material for the production of other molecules, including cinnamic acid, although the reaction pathways are not clearly described.[3]

Further research and publication are needed to fully explore and validate these potential applications with detailed experimental protocols and quantitative data.

Safety and Handling

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The application of CAS 100442-33-9, 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, is well-established and critical in the synthesis of the antihypertensive drug Lercanidipine. The provided protocols, derived from patent literature, offer a detailed guide for researchers and professionals in drug development. While other potential applications exist, they remain less explored and represent an area for future investigation.

References

Application Notes and Protocols for Reactions Involving Lercanidipine Impurity E

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to conduct and analyze reactions involving Lercanidipine Impurity E. The protocols focus on the controlled generation of Lercanidipine Impurity E through forced degradation of Lercanidipine Hydrochloride (HCl) and its subsequent analysis using High-Performance Liquid Chromatography (HPLC).

Introduction

Lercanidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3][][5] Lercanidipine Impurity E, chemically known as 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol, is a known related substance of Lercanidipine.[6][7][8]

Understanding the formation and reactivity of such impurities is crucial for developing robust manufacturing processes and stable formulations. These protocols describe a laboratory-scale experimental setup to study the degradation of Lercanidipine HCl under stress conditions, leading to the formation of Impurity E, and the subsequent analytical procedures for its quantification.

Materials and Apparatus

Materials

-

Lercanidipine HCl Reference Standard

-

Lercanidipine Impurity E Reference Standard

-

Hydrochloric Acid (HCl), 1 N

-

Sodium Hydroxide (NaOH), 1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Orthophosphoric Acid

-

Triethylamine (TEA)

-

Purified Water (HPLC Grade)

Apparatus

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical Balance

-

pH Meter

-

Water Bath or Heating Block

-

Reflux Condenser

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC vials

-

UV Cabinet (for photolytic studies)

Experimental Protocols

Protocol 1: Forced Degradation of Lercanidipine HCl

This protocol describes the conditions to induce the degradation of Lercanidipine HCl to generate its impurities, including Impurity E.

3.1.1. Preparation of Stock Solution:

-

Accurately weigh 10 mg of Lercanidipine HCl and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of water and methanol). This will be the stock solution.

3.1.2. Stress Conditions:

-

Acidic Hydrolysis:

-

Transfer 1 mL of the stock solution to a flask.

-

Add 9 mL of 1 N HCl.

-

Reflux the mixture in a water bath at 60-80°C for 1-4 hours.[9][10]

-

After the specified time, cool the solution to room temperature and neutralize it with 1 N NaOH.

-

Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Transfer 1 mL of the stock solution to a flask.

-

Add 9 mL of 0.1 N NaOH.

-

Reflux the mixture in a water bath at 60°C for 4 hours.[9]

-

After the specified time, cool the solution to room temperature and neutralize it with 0.1 N HCl.

-

Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

-

-

Oxidative Degradation:

-

Transfer 1 mL of the stock solution to a flask.

-

Add 9 mL of 3% H₂O₂.

-

Keep the solution in the dark at room temperature for 24 hours.[9]

-

Dilute with the mobile phase to a final concentration suitable for HPLC analysis.

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose the solid Lercanidipine HCl powder or its solution in a petri dish to UV light (254 nm) in a UV cabinet for 24 hours.[9]

-

After exposure, dissolve and dilute the sample with the mobile phase for HPLC analysis.

-

Protocol 2: HPLC Analysis of Lercanidipine and Impurity E

This protocol outlines the HPLC method for the separation and quantification of Lercanidipine and its impurities.

3.2.1. Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax SB-C18 (50 mm x 4.6 mm, 1.8 µm) or equivalent C18/C8 column.[11][12] |

| Mobile Phase | A: 0.01 M KH₂PO₄ buffer (pH adjusted to 3.5 with phosphoric acid).[11][12] B: Acetonitrile. |

| Gradient Elution | A suitable gradient program to ensure separation of all impurities. For example, a linear gradient from 30% B to 70% B over 10 minutes. |

| Flow Rate | 1.0 mL/min.[9][11][13] |

| Detection Wavelength | 220 nm or 240 nm.[12][13][14][15] |

| Injection Volume | 10-20 µL. |

| Column Temperature | 20-35°C.[13] |

3.2.2. Sample Preparation for HPLC:

-

Take an aliquot of the stressed sample solution from Protocol 1.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC system.

3.2.3. System Suitability Testing (SST): Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

| SST Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

| Resolution between Lercanidipine and Impurity E | ≥ 1.5 |

Data Presentation

The quantitative results from the forced degradation studies should be summarized in a clear and structured table.

| Stress Condition | Lercanidipine Assay (%) | Lercanidipine Impurity E (%) | Total Impurities (%) | Mass Balance (%) |

| Control (Unstressed) | 99.9 | < LOQ | < LOQ | 100 |

| Acid Hydrolysis | 91.8 | 1.5 | 8.2 | 100 |

| Alkaline Hydrolysis | 92.8 | 0.8 | 7.2 | 100 |

| Oxidative Degradation | 99.2 | < LOQ | 0.8 | 100 |

| Thermal Degradation | 99.3 | < LOQ | 0.7 | 100 |

| Photolytic Degradation | 98.5 | 0.5 | 1.5 | 100 |

| LOQ: Limit of Quantitation. Data presented is hypothetical for illustrative purposes. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for forced degradation and analysis.

Logical Relationship

Caption: Relationship between Lercanidipine and its impurities.

References

- 1. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]